![molecular formula C11H17N3O2 B12655778 N-[2-[(2-Aminoethyl)amino]ethyl]salicylamide CAS No. 76274-44-7](/img/structure/B12655778.png)
N-[2-[(2-Aminoethyl)amino]ethyl]salicylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[(2-Aminoethyl)amino]ethyl]salicylamide: is a compound that belongs to the class of salicylamides It is characterized by the presence of an aminoethyl group attached to the salicylamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2-Aminoethyl)amino]ethyl]salicylamide typically involves the reaction of salicylic acid with ethylenediamine. The process can be summarized as follows:
Starting Materials: Salicylic acid and ethylenediamine.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions.
Procedure: Salicylic acid is dissolved in the solvent, and ethylenediamine is added dropwise. The mixture is heated under reflux for several hours.
Product Isolation: After the reaction is complete, the solvent is evaporated, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as chromatography may be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(2-Aminoethyl)amino]ethyl]salicylamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxyl group on the salicylamide moiety can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction will produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N-[2-[(2-Aminoethyl)amino]ethyl]salicylamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-[(2-Aminoethyl)amino]ethyl]salicylamide involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the salicylamide moiety can interact with enzymes, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
N-[2-[(2-Aminoethyl)amino]ethyl]salicylamide can be compared with other similar compounds, such as:
N-[2-[(2-Aminoethyl)amino]ethyl]stearamide: This compound has a similar structure but with a longer aliphatic chain, which may affect its solubility and interactions with biological molecules.
N-(2-{[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]amino}ethyl)dodecanamide: This compound also has a similar structure but with different functional groups, leading to variations in its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
76274-44-7 |
|---|---|
Molecular Formula |
C11H17N3O2 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
N-[2-(2-aminoethylamino)ethyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C11H17N3O2/c12-5-6-13-7-8-14-11(16)9-3-1-2-4-10(9)15/h1-4,13,15H,5-8,12H2,(H,14,16) |
InChI Key |
NPBHHEOEOZUVDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCNCCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



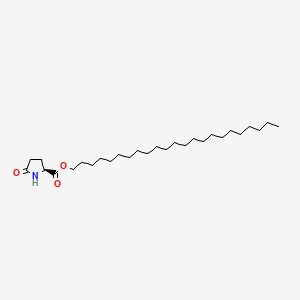
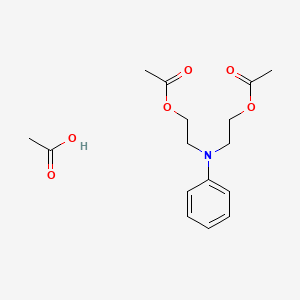
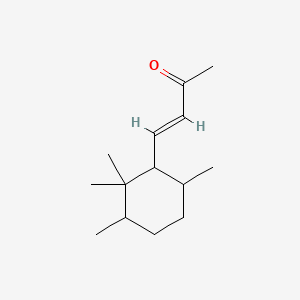
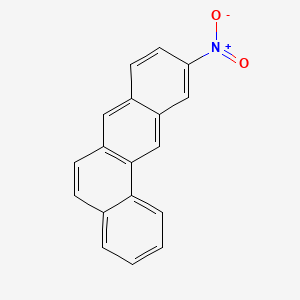
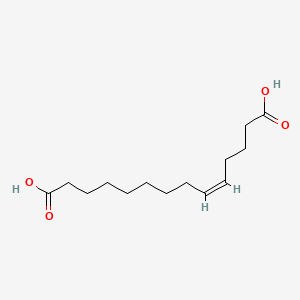
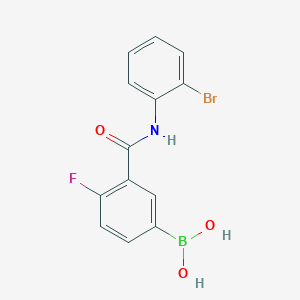
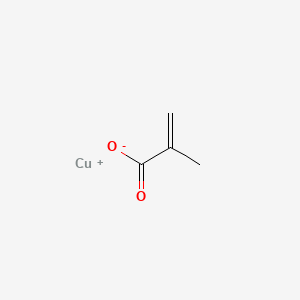

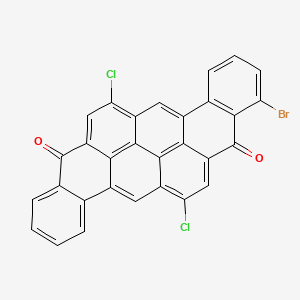
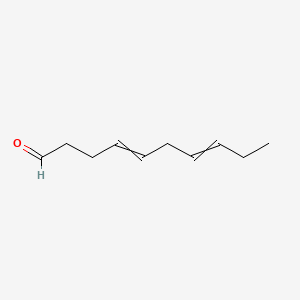

![Methyl 7-(4-chlorophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12655768.png)

